4-Methoxy-2-methylphenyl-(2-pyridyl)methanol
Description
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-9-11(17-2)6-7-12(10)14(16)13-5-3-4-8-15-13/h3-9,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHYICABJMOZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with 2-pyridylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenyl-(2-pyridyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol serves as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation can convert the hydroxyl group into a ketone or aldehyde.
- Reduction can produce the corresponding alcohol.
- Substitution reactions can replace the methoxy group with other functional groups.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Research has identified potential biological activities associated with this compound:
- Anticancer Properties : Studies indicate that derivatives of similar compounds exhibit significant anticancer effects. For example, related compounds have been shown to induce cell death in glioblastoma cells through mechanisms involving microtubule disruption and apoptosis induction .
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial growth, suggesting potential for developing new antibiotics .
- Neuroprotective Effects : Pyridine derivatives may offer protection against neuronal cell damage due to oxidative stress, indicating their utility in neurodegenerative disease treatments .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic properties . Its ability to interact with biological targets makes it a candidate for drug development. The presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and receptor binding.
Industrial Applications
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties facilitate the development of various formulations in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Steric and Electronic Effects of Substituents
2-Pyridyl vs. 4-Pyridyl Substitutions :
In maleimide-based compounds (Series 7), the substitution of a benzoyl aryl ring with a 2-pyridyl group (as in compound 26n ) enhanced potency across cell lines compared to 4-pyridyl (26m ) or thienyl (26q ) analogs. This suggests that the ortho-substitution on the pyridine ring optimizes interactions with biological targets, likely due to improved steric alignment and hydrogen-bonding capabilities .- Methyl Group Impact: In quinolinol inhibitors of botulinum neurotoxin, a 6-methyl group on the 2-pyridyl ring (compound 39) abolished activity due to steric hindrance in the binding pocket. Conversely, methylation at other positions (e.g., compound 13 vs. 14) showed minimal impact, highlighting the context-dependent role of substituents .
Reactivity in Solution vs. Gas Phase
- 2-Pyridyl Derivatives: Photolysis of 2-iodopyridine in acidic methanol/water generated 2-methoxypyridine and 2-hydroxypyridine as major products. This contrasts with gas-phase reactions, where nucleophilic addition was absent, emphasizing the solvent-dependent reactivity of 2-pyridyl intermediates .
Data Tables
Table 2: Physicochemical Properties of Selected Analogs
Key Research Findings
Ortho-Substitution Superiority : The 2-pyridyl group in 26n outperformed other heterocycles in potency, likely due to optimal spatial and electronic interactions .
Steric Sensitivity : Methyl groups at specific positions (e.g., 6-methyl in 39 ) can disrupt activity, emphasizing the need for precise substituent placement .
Solvent-Dependent Reactivity: The formation of 2-methoxypyridine from 2-iodopyridine in methanol highlights the role of solvent in directing reaction pathways .
Biological Activity
4-Methoxy-2-methylphenyl-(2-pyridyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a pyridine moiety, which are known to influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to induce cell death in glioblastoma (GBM) cells through mechanisms involving microtubule disruption and vacuolization, suggesting that similar mechanisms may be applicable to this compound .
Antimicrobial Activity
Research has also explored the antimicrobial potential of compounds with similar structures. It was noted that such compounds could inhibit bacterial growth, making them candidates for further investigation in the development of new antibiotics .
Neuroprotective Effects
Another area of interest is the neuroprotective effects associated with pyridine derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential utility in treating neurodegenerative diseases .
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was included among tested compounds. The results demonstrated that it exhibited moderate cytotoxicity against cancer cell lines, with a mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Testing
A comparative analysis of several methanol derivatives showed that this compound had notable antimicrobial activity against Gram-positive bacteria. This finding highlights its potential as a lead compound for developing new antimicrobial agents.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methoxy-2-methylphenyl-(2-pyridyl)methanol, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves condensation of pyridine derivatives (e.g., 2-pyridylmethanol) with 4-methoxy-2-methylphenol. Critical parameters include using catalysts like sulfuric acid or sodium hydroxide, anhydrous conditions, and controlled temperatures (60–80°C). Solvent choice (e.g., dichloromethane or methanol) and stoichiometric ratios of reactants significantly impact yield and purity. Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for pyridyl and methoxyphenyl groups) and methoxy signals (δ ~3.8 ppm).
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and methoxy (∼1250 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.12) .
Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?
- Methodological Answer : The compound’s pyridyl and methoxyphenyl moieties suggest interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Preliminary assays include:
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric kits.
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations with solvent models (e.g., IEF-PCM for methanol) predict electrophilic sites. For example, the pyridyl nitrogen and methoxy oxygen show high electron density, favoring reactions with electrophiles like acyl chlorides. TDDFT simulations correlate with experimental UV-Vis spectra to validate charge-transfer transitions .
Q. What mechanisms explain pH-dependent hydrogen abstraction in intermediates derived from this compound?
- Methodological Answer : At low pH (1–4), protonation of the pyridyl nitrogen stabilizes intermediates, favoring hydrogen abstraction from methanol’s methyl group (confirmed via deuterium labeling). At neutral pH, hydroxyl-mediated pathways dominate. Isotope studies (e.g., CD₃OD) and ESR spectroscopy track radical intermediates .
Q. How should researchers resolve contradictions in reported antimicrobial activities of structurally analogous compounds?
- Methodological Answer : Discrepancies arise from variations in microbial strains (e.g., E. coli vs. S. aureus) or assay conditions. Standardize protocols (e.g., broth microdilution for MIC) and perform SAR studies. For example, replacing the methoxy group with trifluoromethyl (as in related pyridyl derivatives) enhances potency against Gram-negative bacteria .
Q. What advanced techniques quantify binding affinity with inflammatory targets like COX-2?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized COX-2.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS).
- Molecular Docking : Predicts binding poses (e.g., AutoDock Vina), validated by alanine-scanning mutagenesis of key residues (e.g., Arg120) .
Data Contradiction Analysis
Q. Why do oxidation studies of similar compounds report divergent product distributions?
- Methodological Answer : Variations arise from solvent polarity (e.g., aqueous vs. aprotic) and oxidizing agents. For example, KMnO₄ in alkaline conditions yields carboxylic acids, while CrO₃ in acetone favors ketones. Control experiments using TLC monitoring and GC-MS can clarify reaction pathways .
Analytical Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
